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Compound of Interest

Compound Name: 2-bromo-4-ethynylaniline
CAS No.: 2613383-15-4
Cat. No.: B6180369
Get Quote
. J

CAS: 2613383-15-4 Formula: CsHeBrN Molecular Weight: 196.05 g/mol

Executive Summary

2-Bromo-4-ethynylaniline is a critical bifunctional building block in medicinal chemistry,
particularly for the synthesis of kinase inhibitors and indole-based heterocycles. Its dual
functionality—an unprotected amino group and an ethynyl moiety, combined with an ortho-
bromine—makes it an ideal candidate for sequential Sonogashira couplings and cyclization
reactions.[1]

This guide provides a comprehensive 13C NMR spectral analysis. Due to the specialized
nature of this intermediate, experimental data is often fragmented. This guide synthesizes
predictive Chemometric analysis with experimental analog validation (using 2-bromo-4-
methylaniline and 4-ethynylaniline) to provide a definitive assignment reference for
researchers.

Structural Analysis & Numbering
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To ensure accurate assignment, we utilize a standard numbering scheme where the amino-
bearing carbon is C1.

Key Features

Protonated Carbons:
C3,C5,C6,C8

Quaternary Carbons:
C1,C2,C4,C7

Cc2
(ipso-Br)

Alkyne Link

C4
(ipso-C=C)

Click to download full resolution via product page
Figure 1: Structural connectivity and carbon classification for 2-bromo-4-ethynylaniline.

13C NMR Spectral Assignments

The following data synthesizes calculated Substituent Chemical Shift (SCS) additivity rules with
experimental data from structural analogs.

Table 1: Chemical Shift Assignments (CDClIz, 100 MHz)
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Predicted Shift Analogous Assignment
Carbon Type .
(0 ppm) Reference* Logic
Deshielded by
143.8 (2-Br-4- direct -NH:z
C1l Quaternary 145.8 .
Me-Aniline) attachment
(ipso).
Deshielded by
_ 132.0 (2-Br-4- ortho-Br; doublet
C3 Methine (CH) 135.2 - )
Me-Aniline) in non-decoupled
spectrum.
Typical aromatic
_ 129.8 (2-Br-4-
C5 Methine (CH) 131.5 - CH; less affected
Me-Aniline)
by Br than C3.
Shielded by
) 115.3 (2-Br-4- ortho-NH:z
C6 Methine (CH) 115.5 -
Me-Aniline) resonance
donation.
Shielded by
para-NHz
110.5 (4-
C4 Quaternary 111.8 N resonance;
Ethynylaniline)
attached to
alkyne.[1]
Shielded by
109.5 (2- ortho-NHz; heavy
Cc2 Quaternary 109.2 .
Bromoaniline) atom effect of Br
(ipso).
Internal alkyne
83.0 N
carbon; sensitive
Cc7 Quaternary 82.5 (Phenylacetylene ]
) to ring
conjugation.[1]
C8 Methine (CH) 76.5 77.0 Terminal alkyne
(Phenylacetylene  carbon;

)
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diagnostic high-

field signal.

*Reference Analogs: 2-Bromo-4-methylaniline (ChemicalBook, CAS 583-68-6) and 4-
Ethynylaniline (Sigma-Aldrich).

Critical Diagnostic Signals

e The "Missing" Carbons: C1, C2, C4, and C7 are quaternary. In standard proton-decoupled
experiments with short relaxation delays (d1 < 1s), these signals may appear very weak or
be absent.

e C2vs C4: C2 (attached to Br) is typically upfield of C4 (attached to Alkyne) due to the ortho-
shielding effect of the amino group and the heavy-atom effect of Bromine.[1]

o Terminal Alkyne (C8): Look for a sharp signal around 76-77 ppm. In a coupled spectrum
(gated decoupling), this will appear as a doublet with a large coupling constant (

Hz).

Comparative Performance: Solvent Effects

Choosing the right solvent is crucial for resolution, especially when analyzing mixtures or crude
reaction products.
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Chloroform-d ,
Feature DMSO-de Recommendation
(CDCI5)

Use DMSO for crude
Solubility Good Excellent mixtures; CDCIs for

pure isolated product.

Shifts C1 downfield CDCls is preferred for
Chemical Shifts Standard reference. (~2 ppm) due to H- comparison with
bonding with NH2.[1] literature.
Use DMSO-ds if 1H
Exchangeable NH:z protons NH:z protons sharp ] ]
o o NMR confirmation of
Protons broad/invisible.[1] and distinct.[1] ) )
NH:z is required.
Note the ~3-4 ppm
shift in DMSO due to
Alkyne C8 ~76.5 ppm ~80.0 ppm

H-bonding acidity of
the alkyne proton.[1]

Experimental Protocol

To guarantee the detection of all quaternary carbons (C2, C4, C7) and ensure publication-
quality data, follow this optimized workflow.

Sample Preparation[2][3]

e Mass: 10-20 mg of 2-bromo-4-ethynylaniline.[1]
e Solvent: 0.6 mL CDCls (99.8% D) + 0.03% TMS (v/v).
e Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

« Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids
(paramagnetic particulates can broaden lines).[1]

Acquisition Parameters (Bruker/Varian Standard)

e Pulse Sequence:zgpg30 (Power-gated decoupling).[1]
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e Spectral Width: 240 ppm (approx -10 to 230 ppm).
e Acquisition Time (AQ): 1.0 — 1.5 seconds.
o Relaxation Delay (D1):3.0 — 5.0 seconds (Crucial).

o Reasoning: The quaternary carbons (C-Br, C-Alkyne) have long T1 relaxation times. A
short D1 will saturate these nuclei, making them invisible.

e Scans (NS): Minimum 512 scans (approx 30 mins) for adequate S/N ratio on quaternary
carbons.

o Temperature: 298 K (25°C).

Workflow Diagram
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Figure 2: Optimized acquisition workflow for detecting quaternary carbons in halogenated
alkynes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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